molecular formula C13H9IN2O2S B13898799 1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine

1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine

Katalognummer: B13898799
Molekulargewicht: 384.19 g/mol
InChI-Schlüssel: LTDXLVOKBTWMMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C13H9IN2O2S and a molecular weight of 384.19 g/mol . This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrrolo[3,2-c]pyridine ring system, with an iodine atom at the 3-position. It is a solid compound and is often used in various chemical research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolo[3,2-c]pyridine derivative and benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the sulfonylation process. The reaction mixture is typically heated to promote the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The iodine atom may also play a role in its biological activity by facilitating the formation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C13H9IN2O2S

Molekulargewicht

384.19 g/mol

IUPAC-Name

1-(benzenesulfonyl)-3-iodopyrrolo[3,2-c]pyridine

InChI

InChI=1S/C13H9IN2O2S/c14-12-9-16(13-6-7-15-8-11(12)13)19(17,18)10-4-2-1-3-5-10/h1-9H

InChI-Schlüssel

LTDXLVOKBTWMMD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CN=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.